molecular formula C13H27BO3 B13468141 4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane

4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane

Cat. No.: B13468141
M. Wt: 242.16 g/mol
InChI Key: MGXXVDMSMRBVQX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alcohol under dehydrating conditions. Common reagents include boron trihalides and alkyl borates.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as distillation and crystallization are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds.

Scientific Research Applications

Chemistry

In organic chemistry, 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane is used as a reagent for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action for 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic molecules. The boron atom can act as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetraethyl-2-(methoxy)-1,3,2-dioxaborolane

Uniqueness

The unique aspect of 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane lies in its specific alkyl and alkoxy substituents, which can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C13H27BO3

Molecular Weight

242.16 g/mol

IUPAC Name

4,4,5,5-tetraethyl-2-propan-2-yloxy-1,3,2-dioxaborolane

InChI

InChI=1S/C13H27BO3/c1-7-12(8-2)13(9-3,10-4)17-14(16-12)15-11(5)6/h11H,7-10H2,1-6H3

InChI Key

MGXXVDMSMRBVQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)OC(C)C

Origin of Product

United States

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